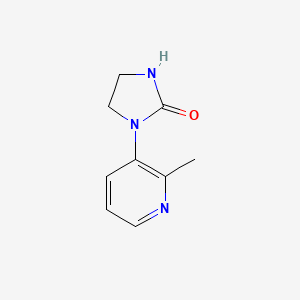

1-(2-Methylpyridin-3-yl)imidazolidin-2-one

描述

属性

IUPAC Name |

1-(2-methylpyridin-3-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-8(3-2-4-10-7)12-6-5-11-9(12)13/h2-4H,5-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFPYZKTCPFHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Methylpyridin-3-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with ethylenediamine, followed by cyclization to form the imidazolidinone ring. This reaction typically requires a catalyst and is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms allows for the efficient production of this compound on a large scale .

化学反应分析

Types of Reactions: 1-(2-Methylpyridin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced imidazolidinone derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

1-(2-Methylpyridin-3-yl)imidazolidin-2-one derivatives have been studied as potential inhibitors for various enzymes involved in cancer progression. For example, compounds with imidazolidin-2-one structures have shown promise as inhibitors of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and the synthesis of steroid hormones. This inhibition can be particularly relevant in the treatment of hormone-dependent cancers such as prostate and breast cancer .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of metabolic pathways associated with tumor growth. For instance, certain derivatives have been reported to inhibit CYP17, an enzyme critical in androgen biosynthesis, thereby reducing testosterone levels and potentially slowing the growth of prostate cancer cells .

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Functionalization : The imidazolidinone ring can undergo nucleophilic substitutions or additions, enabling the synthesis of more complex molecules.

- Polymer Chemistry : This compound can be utilized as a monomer to create functional polymers with specific properties tailored for applications in coatings or biomedical devices.

Case Study 1: Inhibition of Cancer Pathways

A study investigated the efficacy of this compound derivatives against prostate cancer cell lines. The results indicated that specific modifications to the imidazolidinone structure enhanced selectivity and potency against CYP17 inhibitors. The most potent compound demonstrated an IC50 value significantly lower than existing treatments, suggesting its potential as a therapeutic agent .

Case Study 2: Polymer Development

Researchers synthesized a series of polymers incorporating this compound as a monomer. These polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymer systems. The study highlighted the versatility of this compound in developing materials suitable for high-performance applications .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | CYP17 Inhibition | Potent inhibitors with low IC50 values |

| Organic Synthesis | Synthetic Intermediate | Versatile for functionalization reactions |

| Polymer Chemistry | Monomer in Polymer Synthesis | Improved mechanical properties |

作用机制

The mechanism of action of 1-(2-Methylpyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electronic Effects : The 2-methylpyridin-3-yl group in the target compound provides moderate electron-withdrawing effects compared to the electron-rich 3,4-dimethoxybenzyl group in 18c , which enhances acetylcholinesterase (AChE) binding .

- Fluorescence: The isoquinolin-3-yl substituent in 3e increases conjugation, leading to higher fluorescence intensity compared to pyridine-based analogs .

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl-benzyl-piperidinyl in 18c ) improve pharmacological activity but may reduce synthetic yields .

Pharmacological Activity

Table 2: Pharmacological Comparison

Key Observations :

- Anticancer Activity : The target compound’s copper complexes exhibit moderate cytotoxicity, while 5j shows enhanced activity due to sulfur coordination and tert-butyl hydrophobicity .

- Anti-Alzheimer’s Activity : 18c outperforms donepezil, likely due to dual interactions with AChE’s catalytic and peripheral sites via its benzyl and piperidinyl groups .

- Antiviral Activity: Chlorobenzyl/isoquinoline hybrids (e.g., Compound 4) inhibit SARS-CoV-2 Mpro, suggesting halogenated aromatics enhance target binding .

生物活性

1-(2-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme modulator. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen, characterized by a methylpyridine moiety. The unique substitution pattern on the pyridine ring significantly influences its biological interactions and pharmacological properties.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition of these enzymes can lead to significant pharmacological effects, making this compound a candidate for drug development targeting metabolic pathways .

Kinetic Studies : Kinetic studies have been conducted to measure the binding affinities and inhibition constants against various cytochrome P450 isoforms. These studies are essential for understanding how structural modifications can enhance the compound's efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate precursors under controlled conditions.

- Catalytic Processes : Utilizing catalysts to facilitate reactions under supercritical conditions, particularly in carbon dioxide capture applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Methylpyridin-3-yl)imidazolidin-2-one | Imidazolidin derivative | Different enzyme inhibition profiles |

| 1-(3-Pyridinyl)imidazolidin-2-one | Imidazolidin derivative | Potentially different pharmacokinetic properties |

| 1-(Furan-3-yl)imidazolidin-2-one | Heterocyclic derivative | Unique electronic properties due to furan ring |

Case Studies and Research Findings

Recent studies have highlighted the compound's role in environmental chemistry as well. It has been explored for its effectiveness in capturing carbon dioxide through reactions forming stable carbonates or ureas, demonstrating its versatility beyond medicinal applications .

Example Study: Enzyme Interaction

A study focusing on the interaction of this compound with cytochrome P450 enzymes revealed that modifications to its structure could enhance its inhibitory effects. This finding is crucial for developing targeted therapies that minimize side effects associated with non-selective enzyme inhibitors .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-methylpyridin-3-yl)imidazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, similar imidazolidin-2-one derivatives are prepared by reacting substituted pyridines with urea derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours . Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., K₂CO₃ for deprotonation). Monitoring reaction progress via TLC or LC-HRMS ensures purity and yield .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron radiation or laboratory sources. Programs like SHELXS97 and SHELXL97 are used for structure solution and refinement . IR and NMR (¹H, ¹³C) spectroscopy validate functional groups and hydrogen bonding patterns. For example, steric interactions between the pyridine C3-H and imidazolidinone oxygen result in non-planar geometries, as seen in related analogs .

Advanced Research Questions

Q. How can computational methods complement experimental data in predicting the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model equilibrium geometries and torsional angles. Molecular dynamics simulations assess flexibility under physiological conditions. For example, steric clashes between substituents, observed in X-ray structures , can be quantified via energy barriers in rotational profiles. Software like Gaussian or ORCA integrates with crystallographic data (e.g., CIF files) to validate computational models .

Q. What strategies resolve contradictions in biological activity data for imidazolidin-2-one derivatives?

- Methodological Answer : Discrepancies in SAR studies (e.g., antiviral vs. herbicidal activity) require rigorous assay standardization. For instance, SARS-CoV-2 Mpro inhibition assays and herbicidal screens must control enzyme purity, substrate concentrations, and inhibitor solubility. Meta-analysis of IC₅₀ values across studies, coupled with molecular docking (AutoDock Vina), identifies key residues (e.g., catalytic dyad in Mpro) influencing activity divergence .

Q. How do crystallographic packing interactions affect the pharmacological properties of this compound?

- Methodological Answer : Hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking in crystal lattices influence solubility and bioavailability. Programs like Mercury (CCDC) analyze packing diagrams and Hirshfeld surfaces to quantify intermolecular contacts. For example, the E configuration of the imidazolidinone ring, stabilized by C–H···N interactions , may reduce metabolic degradation in vivo.

Q. What advanced techniques validate the purity and stability of this compound under storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS monitor degradation products. PXRD detects polymorphic transitions, while DSC/TGA assess thermal stability. For analogs like 1-(6-chloropyridin-3-yl) derivatives, oxidative degradation pathways are identified via HRMS fragmentation patterns .

Data Analysis & Experimental Design

Q. How should researchers design experiments to correlate imidazolidin-2-one derivative structures with toxicity profiles?

- Methodological Answer : Acute toxicity studies (OECD 423) in model organisms (e.g., Apis mellifera for ecotoxicity ) are paired with metabolomics (LC-HRMS) to identify toxic metabolites. Structural alerts (e.g., chloro substituents) are evaluated using QSAR models (e.g., TOPKAT) to prioritize compounds for in vivo testing.

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data in high-throughput screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。